![molecular formula C18H22N4O3 B2917063 N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide CAS No. 2034361-17-4](/img/structure/B2917063.png)
N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide, also known as MPYC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MPYC belongs to the class of pyrrolidine carboxamide compounds, which have been identified as promising scaffolds for the design of bioactive molecules.
Wissenschaftliche Forschungsanwendungen
Discovery and Optimization for Kinase Inhibition
Compounds structurally related to N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide have been identified as potent inhibitors of specific kinase families. For example, substituted pyridine and pyrimidine derivatives have been explored for their efficacy in inhibiting the Met kinase superfamily, showcasing their potential in cancer therapy due to their selective inhibition and favorable pharmacokinetic profiles. These discoveries highlight the ongoing efforts in optimizing chemical structures for enhanced solubility, enzyme potency, and selectivity towards specific cancer targets (Schroeder et al., 2009).
Anti-Inflammatory and Analgesic Agents
Research has also been conducted on derivatives of visnaginone and khellinone, leading to the synthesis of novel compounds with pronounced anti-inflammatory and analgesic activities. These activities were measured through COX-1/COX-2 inhibition assays, demonstrating the therapeutic potential of these molecules in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antitubercular and Antibacterial Activities
Further research into pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives has unveiled significant antitubercular and antibacterial properties. These studies involve the synthesis and biological screening of novel compounds, demonstrating their effectiveness against tuberculosis and various bacterial strains. The results from these studies indicate the importance of molecular scaffolds in designing drugs to combat infectious diseases (Bodige et al., 2019).
Histone Deacetylase Inhibition
The design and synthesis of compounds targeting histone deacetylases (HDACs) for cancer treatment have also been explored. Such research efforts aim to block cancer cell proliferation and induce apoptosis through selective inhibition of HDACs, demonstrating the therapeutic potential of these inhibitors in oncology (Zhou et al., 2008).
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-4-2-14(3-5-15)6-10-20-18(23)22-11-8-16(12-22)25-17-7-9-19-13-21-17/h2-5,7,9,13,16H,6,8,10-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMTZACDAMEOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.